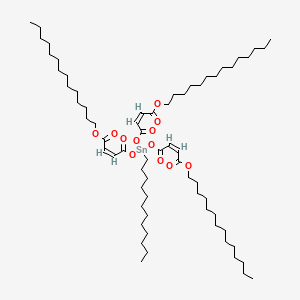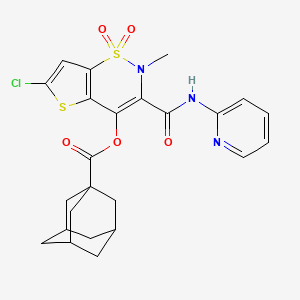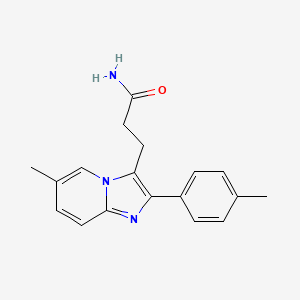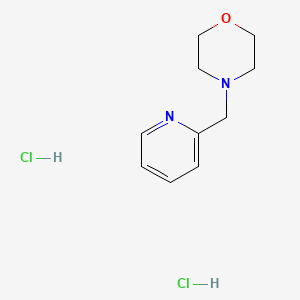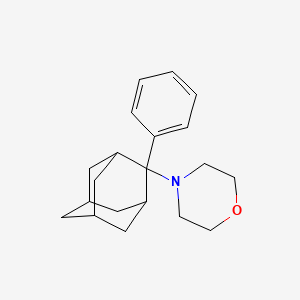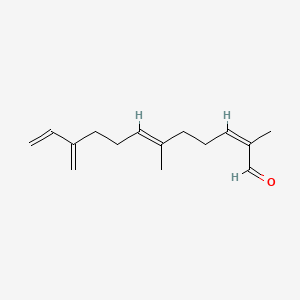
2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-, (Z,E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes multiple double bonds and a methylene group. It is commonly found in essential oils, particularly in citrus oils, and is known for its pleasant citrus aroma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-, (Z,E)- typically involves the use of various organic reactions to construct the complex structure. One common method involves the aldol condensation of suitable aldehyde precursors, followed by selective hydrogenation and isomerization steps to achieve the desired (Z,E) configuration .
Industrial Production Methods
Industrial production of this compound often relies on the extraction from natural sources, such as citrus essential oils. The extraction process involves steam distillation or cold pressing of citrus peels, followed by purification steps to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-, (Z,E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Carboxylic acids or epoxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-, (Z,E)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammation.
Industry: Utilized in the flavor and fragrance industry due to its pleasant citrus aroma.
Mecanismo De Acción
The mechanism of action of 2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-, (Z,E)- involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, its multiple double bonds may participate in redox reactions, contributing to its antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6,10-Trimethyl-5,9-undecadienal
- (2E,6Z)-2,6-Dodecadienal
- trans-8, cis-10-Tetradecadienal
- trans-10, cis-12-Hexadecadienal
- cis-10, trans-12-Hexadecadienal
- trans-10, trans-12-Hexadecadienal
Uniqueness
2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-, (Z,E)- is unique due to its specific (Z,E) configuration and the presence of a methylene group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
199008-40-7 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
(2Z,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal |
InChI |
InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3/b14-9+,15-11- |
Clave InChI |
NOPLRNXKHZRXHT-PVMFERMNSA-N |
SMILES isomérico |
C/C(=C\CCC(=C)C=C)/CC/C=C(/C)\C=O |
SMILES canónico |
CC(=CCCC(=C)C=C)CCC=C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


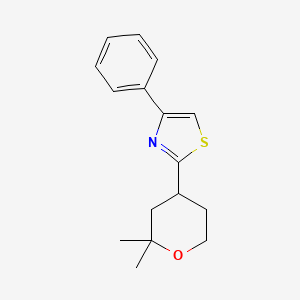
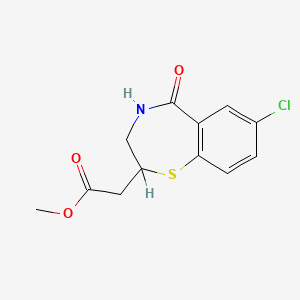


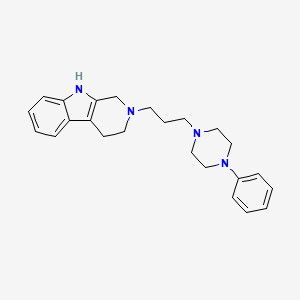
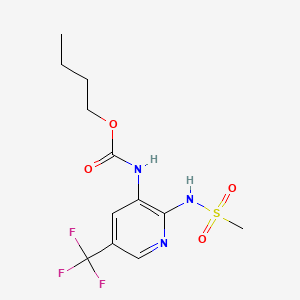
![2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid](/img/structure/B12730128.png)

